![molecular formula C28H25ClN2O4 B2448440 3-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1105241-82-4](/img/structure/B2448440.png)
3-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Description
3-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C28H25ClN2O4 and its molecular weight is 488.97. The purity is usually 95%.
BenchChem offers high-quality 3-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Transformation
Compounds with similar structural elements, such as chromenes and diazepinones, have been explored for their unique reactivities and synthetic applications. For instance, the base-promoted transformation of pyrimidinone derivatives into novel tricyclic compounds indicates the potential for such structures to undergo interesting chemical reactions, leading to new classes of compounds with potentially useful properties (Shutalev et al., 2008).
Material Science and Molecular Engineering
The intricate structure of the compound suggests its utility in the field of materials science, particularly in the development of novel organic materials with specific optical, electronic, or mechanical properties. For example, the study of chromene derivatives and their transformation into complex molecular systems could be relevant for the design of new materials with tailored functionalities (Dean & Murray, 1975).
Biological Activity and Pharmaceutical Applications
While excluding information related to drug use, dosage, and side effects as per your request, it's worth noting that compounds with chromene and diazepinone moieties have been investigated for their biological activities. Such studies could inform the exploration of the compound for potential biological or pharmaceutical applications, focusing on its chemical structure and reactivity rather than its direct use as a drug (Kuruvilla et al., 2018).
Computational Chemistry and Molecular Modeling
The complex nature of the compound makes it a suitable candidate for computational chemistry studies, where its electronic structure, reactivity, and interactions with other molecules can be modeled and predicted. Such studies are invaluable for understanding the fundamental properties of the compound and for predicting its behavior in various chemical contexts (Cao et al., 2019).
properties
IUPAC Name |
11-[2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O4/c29-21-6-4-19(5-7-21)24-17-35-26-13-22(8-9-23(26)28(24)33)34-11-10-30-14-18-12-20(16-30)25-2-1-3-27(32)31(25)15-18/h1-9,13,17-18,20H,10-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYIGLQVLDWNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CCOC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one |
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